2,3-Bis(3,4-dimethoxyphenyl)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(3,4-dimethoxyphenyl)butanedioic acid is an organic compound with the molecular formula C20H22O8 This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a butanedioic acid backbone
Preparation Methods
The synthesis of 2,3-Bis(3,4-dimethoxyphenyl)butanedioic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
2,3-Bis(3,4-dimethoxyphenyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with lithium aluminum hydride may produce alcohols .
Scientific Research Applications
2,3-Bis(3,4-dimethoxyphenyl)butanedioic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-Bis(3,4-dimethoxyphenyl)butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various physiological processes .
Comparison with Similar Compounds
2,3-Bis(3,4-dimethoxyphenyl)butanedioic acid can be compared with other similar compounds, such as:
2,3-Bis(3,4-dimethoxybenzylidene)butanedioic acid: This compound has a similar structure but differs in the substitution pattern on the phenyl rings.
2,3-Bis(4-methylbenzoyloxy)butanedioic acid: This compound has different substituents on the phenyl rings, which may result in different chemical properties and reactivity.
Properties
CAS No. |
653572-61-3 |
---|---|
Molecular Formula |
C20H22O8 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2,3-bis(3,4-dimethoxyphenyl)butanedioic acid |
InChI |
InChI=1S/C20H22O8/c1-25-13-7-5-11(9-15(13)27-3)17(19(21)22)18(20(23)24)12-6-8-14(26-2)16(10-12)28-4/h5-10,17-18H,1-4H3,(H,21,22)(H,23,24) |
InChI Key |
NFACICSQCYRXMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(C2=CC(=C(C=C2)OC)OC)C(=O)O)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.